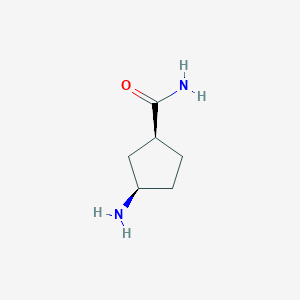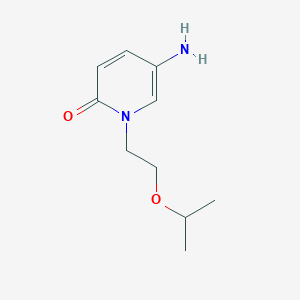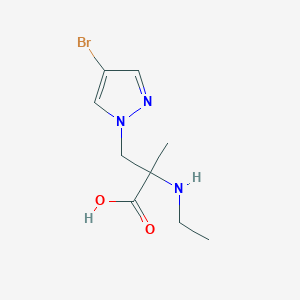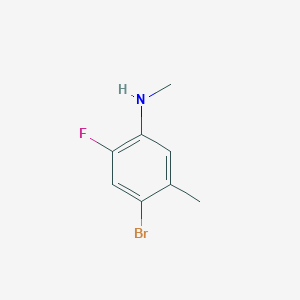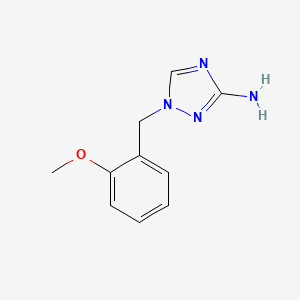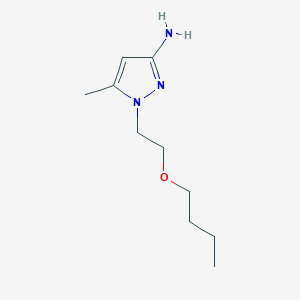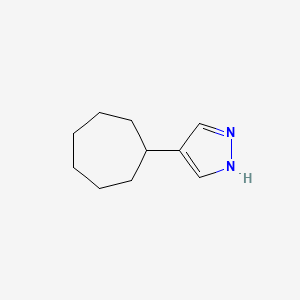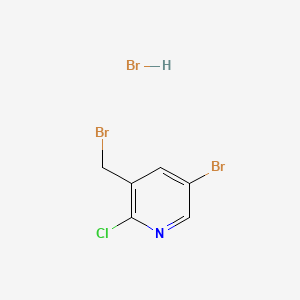
(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group and a biphenyl moiety, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride typically involves the use of transaminase-mediated reactions. Transaminases offer an environmentally and economically attractive method for the direct synthesis of enantiopure amines starting from prochiral ketones . The reaction conditions often include the use of immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high enantioselectivity and conversion rates .
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes, leveraging the efficiency and selectivity of transaminases. These methods are preferred due to their sustainability and reduced environmental impact compared to traditional chemical synthesis routes.
化学反応の分析
Types of Reactions
(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, and substituted biphenyl compounds, which can be further utilized in the synthesis of complex molecules.
科学的研究の応用
(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for transaminase enzymes.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The biphenyl moiety provides structural stability and facilitates binding to target proteins, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- ®-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride
- 2-(4-Fluorophenyl)ethan-1-amine
- (1R)-1-(4-phenylphenyl)ethan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, (1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both trifluoromethyl and biphenyl groups. These structural features confer distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to target proteins, making it a valuable compound in pharmaceutical research and development.
特性
分子式 |
C14H13ClF3N |
|---|---|
分子量 |
287.71 g/mol |
IUPAC名 |
(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H12F3N.ClH/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H/t13-;/m1./s1 |
InChIキー |
XLAKIVXDOPLDSD-BTQNPOSSSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)N.Cl |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13481974.png)
